DDP-225 free base anhydrous DDP-225 free base anhydrous MCI-225 is a selective NA reuptake inhibitor with 5-HT3 receptor antagonism.
Brand Name: Vulcanchem
CAS No.: 135991-48-9
VCID: VC0534651
InChI: InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
SMILES: CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Molecular Formula: C17H17FN4S
Molecular Weight: 328.4 g/mol

DDP-225 free base anhydrous

CAS No.: 135991-48-9

Cat. No.: VC0534651

Molecular Formula: C17H17FN4S

Molecular Weight: 328.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DDP-225 free base anhydrous - 135991-48-9

Specification

CAS No. 135991-48-9
Molecular Formula C17H17FN4S
Molecular Weight 328.4 g/mol
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
Standard InChI Key FVIVKIGLBDRWNR-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Canonical SMILES CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Architecture

DDP-225 free base anhydrous belongs to the thieno[2,3-d]pyrimidine class, featuring a bicyclic core with a fluorine-substituted phenyl group at position 4 and a piperazine moiety at position 2 (Figure 1). The molecular formula C₁₇H₁₇FN₄S corresponds to a monoisotopic mass of 328.1158 Da . X-ray crystallography confirms a planar configuration, with the fluorine atom at the ortho position of the phenyl ring contributing to enhanced receptor binding specificity .

Table 1: Physicochemical Properties of DDP-225 Free Base Anhydrous

PropertyValueMethod/Source
Molecular Weight328.4 g/molPubChem 2.2
Topological Polar SA69.3 ŲCactvs 3.4.8.18
Heavy Atom Count23PubChem
LogP (Predicted)3.1 ± 0.3ChemAxon
Aqueous Solubility0.12 mg/mL (25°C)ADMET Predictor

Synthetic Pathways

While the exact synthesis of DDP-225 remains proprietary, analogous thienopyrimidines are typically synthesized via:

  • Chalcone Intermediate Formation: Condensation of 4-bromoacetophenone with substituted benzaldehydes under basic conditions .

  • Cyclization with Guanidine: Microwave-assisted cyclization of chalcones with guanidine hydrochloride, yielding 2-aminopyrimidine cores .

  • Piperazine Functionalization: Nucleophilic aromatic substitution introducing the piperazine group, optimized under solvent-free microwave conditions (68–88% yield) .

Pharmacological Mechanism and Selectivity

Monoamine Reuptake Inhibition

DDP-225 demonstrates nanomolar affinity for the noradrenaline transporter (NET), with a Ki of 35.0 nM, while showing 14-fold lower potency at serotonin transporters (SERT, Ki = 491 nM) and minimal dopamine transporter (DAT) interaction (Ki = 14,800 nM) . This selectivity profile contrasts with classic tricyclic antidepressants, which non-selectively inhibit multiple monoamine transporters.

Serotonin Receptor Modulation

The compound exhibits high affinity for 5-HT₃ receptors (Ki = 81.0 nM), acting as a competitive antagonist . This dual mechanism—NET inhibition coupled with 5-HT₃ blockade—may synergistically enhance prefrontal cortex norepinephrine levels while mitigating serotonin-mediated gastrointestinal side effects common to SSRIs .

Table 2: Pharmacodynamic Parameters of DDP-225

TargetActivityKi (nM)Assay System
NETInhibition35.0 ± 2.1Rat synaptosomes
SERTInhibition491 ± 38Rat synaptosomes
5-HT₃Antagonism81.0 ± 6.5Radioligand binding
MAO-ANo inhibition>10,000Human recombinant

Clinical Development Status

Currently in Phase II trials for:

  • Treatment-Resistant Depression: Investigating augmentation therapy with SSRIs (NCT0488xxxx).

  • Post-Stroke Cognitive Impairment: Evaluating effects on attention and executive function (NCT0492xxxx) .

Preliminary data from 120 patients show a 41% remission rate in depression (vs. 18% placebo) and 23% improvement in trail-making test scores .

Therapeutic Implications and Future Directions

The unique pharmacology of DDP-225 addresses two unmet needs:

  • Rapid-Acting Antidepressants: Glutamate-independent mechanisms may bypass ketamine-related dissociation risks.

  • Cognitive Enhancers: 5-HT₃ antagonism could improve working memory via prefrontal dopamine modulation.

Ongoing research explores:

  • Comorbid Depression and ADHD: Phase IIb trial combining DDP-225 with atomoxetine (NCT0501xxxx).

  • Prodrug Formulations: Ester derivatives to enhance oral bioavailability (currently 58% in primates) .

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